N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide
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Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide, also known as IBTQA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. IBTQA has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Scientific Research Applications
Cyclisation in Synthesis
One application of compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is in chemical synthesis. For instance, King (2007) detailed a high yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide leading to the production of (±)-crispine A (King, 2007).
Antimalarial Activity
Another application is in the development of antimalarial drugs. Werbel et al. (1986) synthesized a series of compounds, including N-(5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl)acetamides, showing increasing antimalarial potency, suggesting potential for clinical trials (Werbel et al., 1986).
Structural and Fluorescence Studies
Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives. They found that these compounds form crystalline salts and host–guest complexes with enhanced fluorescence emission, indicating potential applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Indolizine Derivatives
In the search for new indolizine derivatives, Caira et al. (2014) used 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines. Their study demonstrates the relevance of such compounds in synthesizing complex organic molecules with potential biological activity (Caira et al., 2014).
Antitumor and Antifungal Activities
El-bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives with biologically active moieties and evaluated them for antitumor and antifungal activities. They identified compounds with significant efficacy against certain cells, illustrating potential applications in cancer and fungal infection treatments (El-bayouki et al., 2011).
Anticonvulsant Properties
Gitto et al. (2006) researched the anticonvulsant properties of N-substituted 1,2,3,4-tetrahydroisoquinolines, identifying compounds with significant activity and potential as new anticonvulsant agents (Gitto et al., 2006).
Synthesis of Isoquinoline Derivatives
In another study, Hu et al. (2010) demonstrated the synthesis of [1,2,3]triazolo[5,1-a]isoquinolines, which further undergo transformations to form 1,3-disubstituted isoquinolines. This research underscores the flexibility and utility of isoquinoline derivatives in synthetic chemistry (Hu et al., 2010).
properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15(2)22(26)24-11-5-8-18-9-10-19(14-20(18)24)23-21(25)13-17-7-4-6-16(3)12-17/h4,6-7,9-10,12,14-15H,5,8,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVUCZOCUBWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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